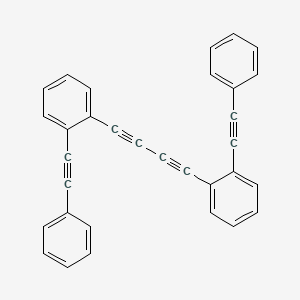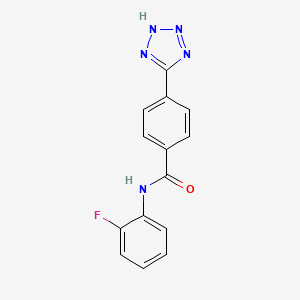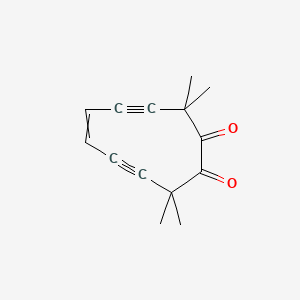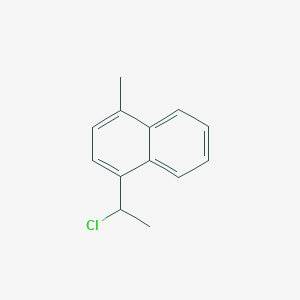
1-(1-Chloroethyl)-4-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloroethyl)-4-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloroethyl group and a methyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Chloroethyl)-4-methylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 4-methylnaphthalene with 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chloroethyl)-4-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), Lewis acids (aluminum chloride)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Major Products Formed
Substitution: Amino or thiol derivatives
Oxidation: Hydroxyl or carbonyl derivatives
Reduction: Ethyl derivatives
Applications De Recherche Scientifique
1-(1-Chloroethyl)-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Chloroethyl)-4-methylnaphthalene involves its interaction with molecular targets through various pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can result in the modulation of biological pathways, making the compound of interest for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Chloroethyl)-naphthalene
- 1-(1-Chloroethyl)-2-methylnaphthalene
- 1-(1-Chloroethyl)-3-methylnaphthalene
Uniqueness
1-(1-Chloroethyl)-4-methylnaphthalene is unique due to the specific positioning of the chloroethyl and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
141998-56-3 |
|---|---|
Formule moléculaire |
C13H13Cl |
Poids moléculaire |
204.69 g/mol |
Nom IUPAC |
1-(1-chloroethyl)-4-methylnaphthalene |
InChI |
InChI=1S/C13H13Cl/c1-9-7-8-12(10(2)14)13-6-4-3-5-11(9)13/h3-8,10H,1-2H3 |
Clé InChI |
PTIGZEWNYXMXDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


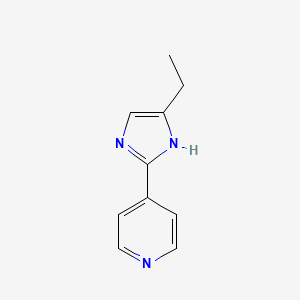
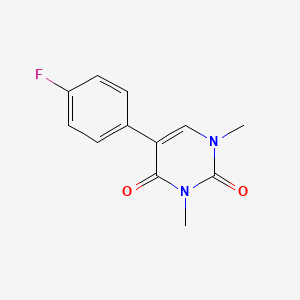
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
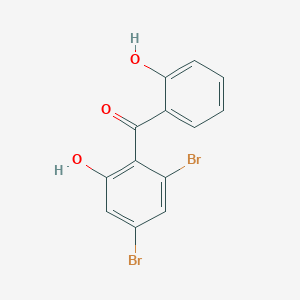
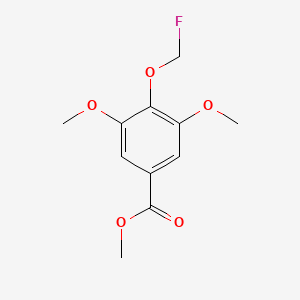
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
